PLX7486
Description
PLX7486 is an orally bioavailable small molecule developed by Plexxikon (a subsidiary of Daiichi Sankyo) that acts as a dual inhibitor of tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R) . Its mechanism involves blocking Trk signaling (critical for cancer cell survival and proliferation) and CSF1R (a key regulator of tumor-associated macrophages, TAMs), thereby targeting both malignant cells and the immunosuppressive tumor microenvironment . This compound is currently in Phase I/IB clinical trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX7486; PLX-7486; PLX 7486. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of this compound and Comparable Compounds
| Compound | Targets | Indications | Development Stage | Key Differentiators |
|---|---|---|---|---|
| This compound | TrkA/B/C, CSF1R | NTRK+ solid tumors, TGCT | Phase I/IB | Dual inhibition; synergizes with ICIs |
| Pexidartinib | CSF1R, c-KIT, FLT3 | TGCT (FDA-approved) | Approved/Phase III | Lacks Trk inhibition |
| Larotrectinib | TrkA/B/C | NTRK+ cancers (FDA-approved) | Approved | Trk-selective; no CSF1R activity |
| BLZ945 | CSF1R | Solid tumors | Phase II | CSF1R-selective |
2.2. Preclinical Efficacy
- Cytotoxicity : this compound exhibits direct cytotoxicity against cancer cells (IC50: 5–8 μM) and macrophages (IC50: <1 μM), demonstrating potent CSF1R-driven TAM suppression . In contrast, pexidartinib primarily reduces TAM infiltration without significant cancer cell toxicity .
- Synergy with Immunotherapy: this compound combined with anti-PD-1/CTLA-4 enhances antitumor responses in murine models (e.g., MC38, B16F10), reducing tumor growth and immunosuppressive myeloid cells . Larotrectinib lacks comparable immune modulation data .
2.3. Clinical Development
This compound’s Phase I trial evaluates monotherapy and combinations (e.g., gemcitabine, paclitaxel) . In contrast:
Unique Advantages of this compound
- Dual Targeting : Simultaneously inhibits oncogenic Trk signaling and CSF1R-mediated immune evasion, addressing both tumor cells and microenvironment .
Limitations and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
